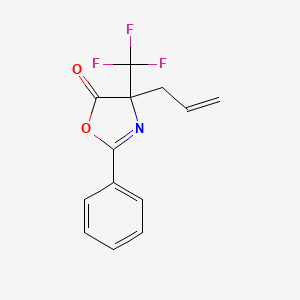
2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazolone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an allyl phenyl ketone with a trifluoromethyl isocyanate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The allyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogens, acids, or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can introduce new groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
類似化合物との比較
Similar Compounds
- 4-Allyl-2-phenyl-4-methyl-oxazol-5(4H)-one
- 4-Allyl-2-phenyl-4-chloromethyl-oxazol-5(4H)-one
- 4-Allyl-2-phenyl-4-bromomethyl-oxazol-5(4H)-one
Uniqueness
4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
特性
CAS番号 |
114490-65-2 |
|---|---|
分子式 |
C13H10F3NO2 |
分子量 |
269.22 g/mol |
IUPAC名 |
2-phenyl-4-prop-2-enyl-4-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H10F3NO2/c1-2-8-12(13(14,15)16)11(18)19-10(17-12)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChIキー |
OLLNMWAZLRCJGB-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


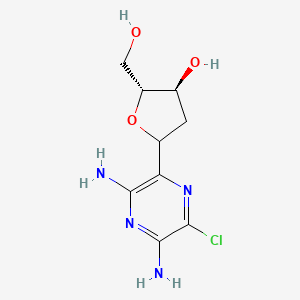
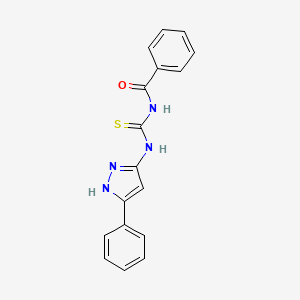
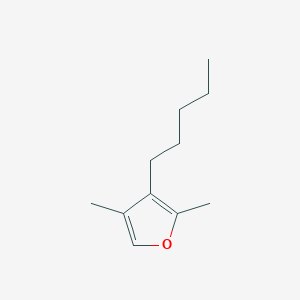
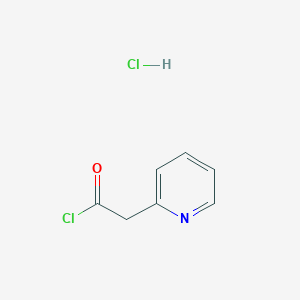
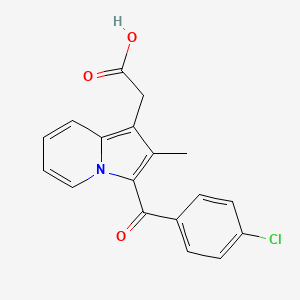
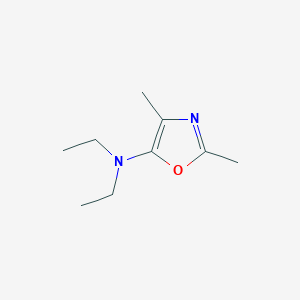
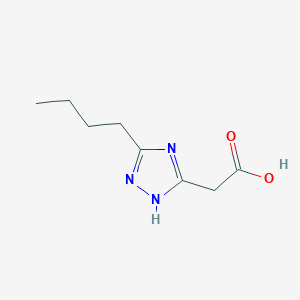
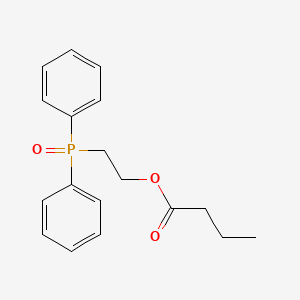
![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)
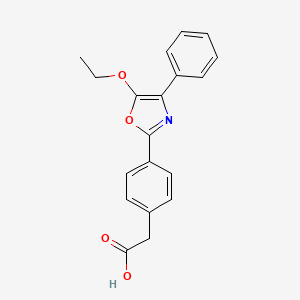
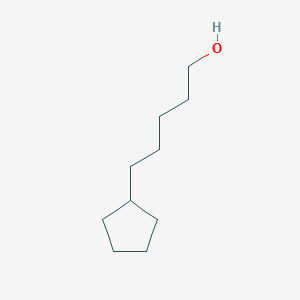
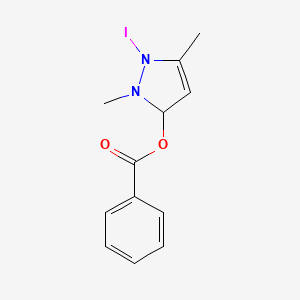
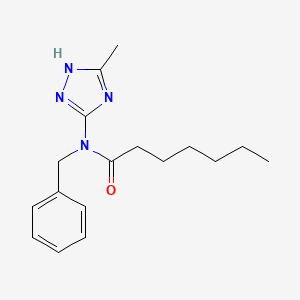
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
